molecular formula C11H10FN B7969479 1-(Aminomethyl)-5-fluoronaphthalene

1-(Aminomethyl)-5-fluoronaphthalene

Cat. No.: B7969479
M. Wt: 175.20 g/mol
InChI Key: FJRUIOSRMBMULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-5-fluoronaphthalene is an organic compound characterized by the presence of a fluorine atom and an aminomethyl group attached to a naphthalene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-fluoronaphthalene can be synthesized through several methods, including:

  • Nucleophilic Aromatic Substitution: This involves the reaction of 1-fluoronaphthalene with an amine source under specific conditions to introduce the aminomethyl group.

  • Reductive Amination: This method involves the reaction of 1-fluoronaphthalene with an aldehyde or ketone followed by reduction to introduce the aminomethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

  • Reduction: Reduction reactions can lead to the formation of aminomethylated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Naphthoquinones and other oxidized derivatives.

  • Reduction: Reduced aminomethylated naphthalenes.

  • Substitution: Halogenated and alkylated naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-5-fluoronaphthalene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-5-fluoronaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(Aminomethyl)-5-fluoronaphthalene is compared with other similar compounds to highlight its uniqueness:

  • 1-(Aminomethyl)-2-fluoronaphthalene: Similar structure but different position of the fluorine atom.

  • 1-(Aminomethyl)-3-fluoronaphthalene: Another positional isomer with distinct chemical properties.

  • 1-(Aminomethyl)-4-fluoronaphthalene: Similar to the compound but with a different fluorine position.

These compounds share structural similarities but exhibit different reactivity and biological activities due to the position of the fluorine atom.

Properties

IUPAC Name

(5-fluoronaphthalen-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUIOSRMBMULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.